molecular formula C38H32N6O6S4 B3003823 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide CAS No. 476643-52-4

4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3003823
CAS No.: 476643-52-4
M. Wt: 796.95
InChI Key: BMVCFKYYVALGMO-UHFFFAOYSA-N
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Description

4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a combination of tetrahydroquinoline, sulfonyl, benzamido, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for hydrogenation and sulfonylation steps, and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydroquinoline moiety can undergo oxidation to form quinoline derivatives.

    Reduction: The sulfonyl groups can be reduced to thiol groups under strong reducing conditions.

    Substitution: The benzamido and thiazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamido and thiazolyl derivatives.

Scientific Research Applications

4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and benzamido groups are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The thiazole rings may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N6O6S4/c45-35(27-13-17-29(18-14-27)53(47,48)43-21-5-9-25-7-1-3-11-33(25)43)41-37-39-31(23-51-37)32-24-52-38(40-32)42-36(46)28-15-19-30(20-16-28)54(49,50)44-22-6-10-26-8-2-4-12-34(26)44/h1-4,7-8,11-20,23-24H,5-6,9-10,21-22H2,(H,39,41,45)(H,40,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVCFKYYVALGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CSC(=N5)NC(=O)C6=CC=C(C=C6)S(=O)(=O)N7CCCC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N6O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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